molecular formula C8H8BrFN2 B13621483 2-(3-Bromo-4-fluorophenyl)acetimidamide

2-(3-Bromo-4-fluorophenyl)acetimidamide

Cat. No.: B13621483
M. Wt: 231.06 g/mol
InChI Key: OMGMUCKBRZPDFW-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetimidamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)acetimidamide typically involves the reaction of 3-bromo-4-fluoroaniline with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with ammonium hydroxide to yield the desired acetimidamide . The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives and reduced or oxidized forms of the original compound .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluorophenyl)acetimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms on the phenyl ring, along with the acetimidamide group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H8BrFN2

Molecular Weight

231.06 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12)

InChI Key

OMGMUCKBRZPDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)Br)F

Origin of Product

United States

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